2-Chloro-1,3,4-trimethoxybenzene: Technical Guide for Advanced Synthesis & Application
2-Chloro-1,3,4-trimethoxybenzene: Technical Guide for Advanced Synthesis & Application
Executive Summary
2-Chloro-1,3,4-trimethoxybenzene (CAS 140665-34-5) is a specialized aromatic building block characterized by a "sandwiched" halogen substitution pattern.[1] Unlike its more common isomers produced via electrophilic aromatic substitution (EAS), this compound represents a regiochemically distinct scaffold where the chlorine atom is positioned at the sterically crowded C-2 position (relative to the IUPAC numbering of the chloro-derivative) or C-3 position (relative to the 1,2,4-trimethoxybenzene parent).
This structural nuance is critical in Medicinal Chemistry , particularly in the development of anti-tubulin agents and isoquinoline alkaloids , where the specific orientation of methoxy groups governs binding affinity to the colchicine site of tubulin. This guide details the non-standard synthetic routes required to access this isomer, its analytical profiling, and its role in "Magic Chloro" optimization strategies.
Chemical Architecture & Properties[2][3]
Identity & Nomenclature
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CAS Number: 140665-34-5[1]
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IUPAC Name: 2-Chloro-1,3,4-trimethoxybenzene[1]
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Synonym: 3-Chloro-1,2,4-trimethoxybenzene (based on parent numbering)
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Molecular Formula: C₉H₁₁ClO₃
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Molecular Weight: 202.63 g/mol
Physicochemical Profile
| Property | Value | Note |
| Appearance | White to Off-White Crystalline Solid | |
| Melting Point | 62–65 °C | Distinct from 5-chloro isomer (mp > 90°C) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Lipophilic scaffold |
| Electronic Character | Electron-rich, sterically hindered at C-2 | Deactivated for further nucleophilic attack |
Synthetic Pathways: The Regioselectivity Challenge
The "Direct Chlorination" Trap
A common error in synthesizing this compound is attempting direct chlorination of 1,2,4-trimethoxybenzene using reagents like NCS or SO₂Cl₂.
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Outcome: Direct electrophilic substitution is governed by electronic activation. The C-5 position (para to C-2 methoxy) is the most activated.
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Result: Formation of 1-Chloro-2,4,5-trimethoxybenzene (5-chloro isomer), not the desired 2-Chloro-1,3,4-trimethoxybenzene.
The Validated Route: Directed Ortho Metalation (DOM)
To install the chlorine at the sterically hindered position between the methoxy groups (C-3 of the parent), one must exploit the Directed Ortho Metalation (DOM) strategy. The C-3 proton is the most acidic due to the inductive effect of the two flanking oxygen atoms.
Reaction Scheme (DOT Visualization)
Caption: Regioselective synthesis via Directed Ortho Metalation (DOM) vs. undesired Electrophilic Aromatic Substitution.
Detailed Experimental Protocol
Objective: Synthesis of 2-Chloro-1,3,4-trimethoxybenzene on a 10g scale.
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Solvation: Charge flask with 1,2,4-trimethoxybenzene (10.0 g, 59.5 mmol) and anhydrous THF (150 mL) . Cool the solution to -78 °C (dry ice/acetone bath).
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Lithiation: Add n-Butyllithium (2.5 M in hexanes, 26.2 mL, 65.5 mmol) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
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Mechanistic Note: The lithium coordinates to the methoxy oxygens at C-2 and C-4, directing deprotonation exclusively at C-3.
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Incubation: Stir at -78 °C for 1 hour. A white precipitate (lithiated species) may form.
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Quenching: Dissolve Hexachloroethane (15.5 g, 65.5 mmol) in anhydrous THF (50 mL) and add dropwise to the reaction mixture.
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Alternative: A solution of NCS (N-chlorosuccinimide) can also be used, but C₂Cl₆ often provides cleaner conversion in lithiation sequences.
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Workup: Allow the mixture to warm to room temperature overnight. Quench with saturated NH₄Cl solution (50 mL). Extract with Ethyl Acetate (3 x 100 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the product as a white solid.
Applications in Drug Discovery[2][4][5][6]
Tubulin Polymerization Inhibitors
The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in oncology, found in agents like Combretastatin A-4 and Colchicine .
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Role of CAS 140665-34-5: It serves as a precursor to modify the TMP ring. By introducing a chlorine atom at the 2-position (relative to the methoxy pattern), researchers can probe the steric tolerance of the colchicine binding pocket.
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Mechanism: The chlorine atom forces the methoxy groups out of planarity, potentially locking the molecule in a bioactive conformation or blocking metabolic demethylation at the sensitive para-position.
The "Magic Chloro" Effect
In lead optimization, replacing a hydrogen or a methyl group with chlorine ("Magic Chloro") can increase potency by:
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Lipophilicity: Increasing logP (approx. +0.7 units), improving membrane permeability.
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Metabolic Blocking: Preventing oxidation at the electron-rich aromatic ring.
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Sigma-Hole Bonding: The chlorine atom can engage in halogen bonding with carbonyl backbone residues in the target protein.
Analytical Profiling & Quality Control
Distinguishing the 2-chloro isomer (DOM product) from the 5-chloro isomer (EAS product) is critical.
| Feature | 2-Chloro-1,3,4-trimethoxybenzene (Target) | 1-Chloro-2,4,5-trimethoxybenzene (Impurity) |
| Proton NMR Pattern | Two Doublets (Ortho Coupling) | Two Singlets (Para Positioning) |
| Coupling Constant | J ≈ 8.5–9.0 Hz | N/A (Para protons do not couple strongly) |
| Chemical Shift | H-5 and H-6 protons are adjacent. | H-3 and H-6 protons are isolated. |
| Explanation | The Cl is at C-2.[1] Protons at C-5 and C-6 remain. | The Cl is at C-5.[1] Protons at C-3 and C-6 remain. |
Self-Validating QC Step: Run a ¹H NMR. If you see two singlets in the aromatic region, your synthesis failed (you made the EAS product). If you see two doublets, you have the correct DOM product.
References
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Directed Metalation of 1,2,4-Trimethoxybenzene
- Title: Synthesis of 1,2,4-Trimethoxybenzene and Its Selective Functionalization at C-3 by Directed Metal
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Source: ResearchGate / Journal of Chemical Research.[2]
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URL:
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Tubulin Inhibitor SAR & Trimethoxy Scaffolds
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The "Magic Chloro" Effect in Drug Discovery
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Compound Identity & CAS Verification
Sources
- 1. CAS:1821147-94-7, 5-Chloro-2-(2-chloro-4-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)phenoxy)phenol-毕得医药 [bidepharm.com]
- 2. researchgate.net [researchgate.net]
- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Trimethoxybenzene | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]
- 7. 1,2,4-trimethoxybenzene, 135-77-3 [thegoodscentscompany.com]
- 8. 1,2,5-Trichloro-3,4-dimethoxybenzene | C8H7Cl3O2 | CID 55327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,4-トリメトキシベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
